molecular formula C12H14O2 B1323734 3-(3-Methyl-3-butenyl)benzoic acid CAS No. 732249-43-3

3-(3-Methyl-3-butenyl)benzoic acid

Cat. No.: B1323734
CAS No.: 732249-43-3
M. Wt: 190.24 g/mol
InChI Key: JSGQZLAIFKEWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzoic Acid Derivatives in Natural Products Chemistry

Benzoic acid and its derivatives are aromatic carboxylic acids that are ubiquitous in nature, found in a wide array of plant and animal tissues. nih.gov In the plant kingdom, they serve as crucial intermediates in the biosynthesis of a vast number of secondary metabolites. nih.govwikipedia.org These compounds are not merely metabolic building blocks; they play active roles in plant defense mechanisms, act as signaling molecules, and contribute to the flavors and scents of many fruits and flowers. nih.gov

The biosynthesis of benzoic acids in plants is complex, primarily proceeding from the amino acid L-phenylalanine via the phenylpropanoid pathway. pnas.org This can occur through several routes, including a β-oxidative pathway and a non-β-oxidative pathway, leading to the formation of the basic benzoic acid skeleton. pnas.orgresearchgate.net This core structure is then subject to a variety of enzymatic modifications, such as hydroxylation, methylation, and, significantly, prenylation, which gives rise to a rich diversity of natural products. nih.govtandfonline.com

Fungi, particularly endophytic fungi that live within plant tissues, are also a prolific source of novel benzoic acid derivatives. tandfonline.com These microbial symbionts can produce compounds with significant biological activities, including antibacterial and antifungal properties. tandfonline.comijans.org The constant chemical interplay between plants and their associated microbes contributes to the vast chemical library of benzoic acid derivatives found in nature.

Significance of Prenylated Structural Motifs in Medicinal and Organic Chemistry

Prenylation, the attachment of a hydrophobic isoprenoid unit, most commonly a dimethylallyl (prenyl) or a geranyl group, to a molecule, is a key strategy employed by nature to enhance the biological activity of natural products. numberanalytics.comresearchgate.net This modification is catalyzed by a class of enzymes known as prenyltransferases. numberanalytics.com The addition of a prenyl group can dramatically alter a molecule's physicochemical properties, leading to significant changes in its biological function. nih.gov

One of the most critical effects of prenylation is the increase in lipophilicity, or fat-solubility, of the parent molecule. nih.govnih.gov This enhanced lipophilicity can improve the compound's ability to cross biological membranes, thereby increasing its bioavailability and interaction with intracellular targets. nih.govresearchgate.net Consequently, prenylated compounds often exhibit more potent biological activities compared to their non-prenylated counterparts. tandfonline.comtandfonline.com

In medicinal chemistry, the prenyl group is recognized as a "privileged" structural motif. Its presence in flavonoids, alkaloids, and phenolic compounds has been linked to a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities. nih.govdicp.ac.cn Organic chemists have also developed various synthetic methods to introduce prenyl groups onto aromatic rings, including Friedel–Crafts reactions and cross-coupling strategies, to mimic nature's approach and create novel bioactive molecules. dicp.ac.cnrsc.org

Contextualization of 3-(3-Methyl-3-butenyl)benzoic Acid within the Broader Field of Prenylated Benzoic Acid Research

This compound is a member of the prenylated benzoic acid family, characterized by a benzoic acid core substituted with an isoprenyl group at the meta-position. While extensive research on this specific isomer is limited in publicly available literature, its structure places it firmly within the class of compounds that are of significant interest to chemical researchers.

The biological activities of structurally similar prenylated benzoic acid derivatives have been more broadly investigated. For instance, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, an isomer with a hydroxyl group and a slightly different prenyl attachment, has been isolated from fungi and synthesized, showing activity as a cell-cycle inhibitor. nih.gov Other prenylated benzoic acids isolated from various plant species, particularly from the genus Piper, have demonstrated a range of biological effects, including anti-parasitic and antimicrobial activities.

The 3-(3-methyl-3-butenyl) side chain, also known as an isopentenyl group, is a key feature that influences the molecule's interaction with biological systems. The position of this substituent on the benzoic acid ring, as well as the presence of other functional groups, would be expected to fine-tune its biological activity profile. Research on related compounds suggests that derivatives of this compound could be valuable candidates for investigation in drug discovery and materials science. Synthetic strategies for creating related structures, such as 3-acyloxymethyl-3-butenyl carboxylates, have been developed, indicating the feasibility of producing a variety of derivatives for further study. google.com

Below is a table summarizing key information about this compound and a closely related, more studied compound.

PropertyThis compound4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₄O₃
Core Structure Benzoic acid4-Hydroxybenzoic acid
Substituent 3-(3-Methyl-3-butenyl)3-(3-Methyl-2-butenyl)
Reported Activity Investigated for antimicrobial properties. Cell-cycle inhibitor. nih.gov
Source Synthetic/Research ChemicalFungal metabolite. nih.gov

Properties

IUPAC Name

3-(3-methylbut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGQZLAIFKEWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641266
Record name 3-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-43-3
Record name 3-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for 3 3 Methyl 3 Butenyl Benzoic Acid and Analogs

De Novo Synthetic Methodologies

The construction of the 3-(3-methyl-3-butenyl)benzoic acid framework and related structures relies on modern synthetic organic chemistry techniques, particularly those that enable the formation of carbon-carbon bonds between aromatic rings and aliphatic chains.

Development of Novel and Practical Synthetic Routes for Related Prenylated Benzoic Acid Structures

The synthesis of prenylated benzoic acids, a class of compounds to which this compound belongs, is an area of active research. These motifs are found in various natural products. For instance, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), a fungal metabolite, has been synthesized using novel and practical methods to enable further biological study. nih.gov The biosynthesis of the aminocoumarin antibiotic novobiocin (B609625) also involves the prenylation of a benzoic acid derivative, specifically the electrophilic substitution of a phenyl ring with dimethylallyl pyrophosphate (DMAPP). wikipedia.org Furthermore, new prenylated benzoic acid derivatives, such as those isolated from the stems of Piper hispidum, continue to be discovered, highlighting the structural diversity within this compound class. nih.gov These synthetic and biosynthetic strategies provide a foundation for developing routes to other analogs.

Approaches for the Synthesis of the this compound Core

A highly effective and versatile method for constructing the carbon skeleton of this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov For the synthesis of the target molecule, this typically involves the coupling of a 3-halobenzoic acid derivative with a suitable prenylboron species. libretexts.org

The key components of this reaction are:

Aryl Halide: 3-Bromobenzoic acid or its corresponding ester is a common starting material.

Organoboron Reagent: A prenylboronic acid or a prenylboronic ester (like a pinacol (B44631) ester) serves as the source of the 3-methyl-3-butenyl group. youtube.com These boron reagents can often be prepared from the corresponding Grignard or organolithium reagent by reacting it with a trialkyl borate. youtube.com

Palladium Catalyst: A palladium(0) complex, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, is essential for the catalytic cycle. libretexts.orgnih.gov The use of specific ligands can enhance catalyst activity and stability. libretexts.org

Base: A base such as sodium carbonate, potassium carbonate, or potassium hydroxide (B78521) is required for the transmetalation step of the catalytic cycle. youtube.com

The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it an ideal choice for this synthesis. nih.gov

Table 1: Representative Reactants for Suzuki-Miyaura Synthesis of the this compound Core

Aryl Halide Component Organoboron Component Catalyst/Base System Product
3-Bromobenzoic acid 3-Methyl-3-butenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ This compound

Chemical Transformations and Reaction Mechanisms

The structure of this compound features three distinct reactive sites: the carboxylic acid group, the aromatic ring, and the terminal alkene on the butenyl side chain. This allows for a wide range of chemical transformations.

Reactivity of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid group is readily transformed into esters and amides, which are fundamental reactions in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of an alcohol. tcu.edutruman.edu Concentrated sulfuric acid is a typical catalyst. tcu.edutruman.edu The equilibrium is driven towards the product by using a large excess of the alcohol or by removing water as it is formed. tcu.edu

Amidation: Amides can be formed by the direct condensation of the carboxylic acid with a primary or secondary amine, often at high temperatures to drive off water. youtube.com Various catalysts, such as boric acid, can facilitate this dehydrative amidation under milder conditions. researchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, followed by dehydration to form the amide bond. youtube.com

Table 2: Examples of Esterification and Amidation Reactions

Starting Material Reagent Reaction Type Product
This compound Methanol (B129727) / H₂SO₄ Fischer Esterification Methyl 3-(3-methyl-3-butenyl)benzoate
This compound Ethanol / H₂SO₄ Fischer Esterification Ethyl 3-(3-methyl-3-butenyl)benzoate
This compound Benzylamine Amidation N-Benzyl-3-(3-methyl-3-butenyl)benzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Side Chain (e.g., bromination)

Aromatic Ring Substitution: The aromatic ring can undergo electrophilic substitution. The reactivity and regioselectivity are governed by the two substituents: the deactivating, meta-directing carboxylic acid group and the activating, ortho,para-directing alkyl (prenyl) side chain. ijisrt.com In electrophilic substitution of benzoic acid, the electrophile attacks the meta position due to the deactivating nature of the carboxyl group. ijisrt.com For example, the bromination of benzoic acid typically yields m-bromobenzoic acid. ijisrt.com The outcome of substituting this compound would depend on the specific reaction conditions, with potential for substitution at positions ortho or para to the butenyl group (positions 2, 4, 6) or meta to the carboxylic acid group (position 5).

Side Chain Reactions: The terminal double bond of the butenyl side chain is susceptible to electrophilic addition. For example, reaction with bromine (Br₂) in an inert solvent would lead to the formation of a dibromide adduct on the side chain.

Olefin Isomerization and Reduction Reactions of the Butenyl Side Chain

The butenyl side chain offers further opportunities for modification through isomerization and reduction.

Reduction: The double bond of the butenyl side chain can be selectively reduced without affecting the aromatic ring. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) under mild conditions. libretexts.org This reaction would convert the butenyl side chain into an isopentyl (3-methylbutyl) group.

Conversely, the aromatic ring can be reduced, though this requires more forcing conditions, such as high pressures of hydrogen gas with platinum, nickel, or rhodium catalysts. unizin.orgnih.govlumenlearning.com Under these conditions, both the alkene and the aromatic ring would likely be reduced, yielding 3-(3-methylbutyl)cyclohexanecarboxylic acid.

Olefin Isomerization: While less common, the double bond in the butenyl side chain could potentially be isomerized to a more thermodynamically stable internal position under acidic or metal-catalyzed conditions. This would result in a mixture of isomers, such as 3-(3-methyl-2-butenyl)benzoic acid.

Table 3: Potential Reduction Products of this compound

Reagents and Conditions Moiety Reduced Product
H₂, Pd/C (low pressure, room temp.) Alkene double bond 3-(3-Methylbutyl)benzoic acid

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA)
Dimethylallyl pyrophosphate (DMAPP)
Novobiocin
3-Bromobenzoic acid
3-Methyl-3-butenylboronic acid
Methyl 3-bromobenzoate
3-Methyl-3-butenylboronic acid pinacol ester
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Sodium carbonate
Potassium carbonate
Potassium hydroxide
Methyl 3-(3-methyl-3-butenyl)benzoate
Methanol
Ethanol
Sulfuric acid
Ethyl 3-(3-methyl-3-butenyl)benzoate
Benzylamine
N-Benzyl-3-(3-methyl-3-butenyl)benzamide
Methylamine
N-Methyl-3-(3-methyl-3-butenyl)benzamide
Boric acid
m-Bromobenzoic acid
Bromine (Br₂)
3-(3-Methylbutyl)benzoic acid
3-(3-Methylbutyl)cyclohexanecarboxylic acid

Advanced Derivatization Techniques for Analytical and Synthetic Applications

Advanced derivatization techniques are essential tools in the analytical and synthetic chemistry of this compound. These methods are employed to modify the chemical structure of the target molecule to enhance its properties for specific applications, such as improving its volatility for gas chromatography or altering its biological activity for structure-activity relationship (SAR) studies.

Methyl Ester Formation (e.g., with BF3-methanol) for Chromatographic Analysis

Another prevalent derivatization strategy for the chromatographic analysis of carboxylic acids is esterification, specifically the formation of methyl esters. This process, similar to silylation, masks the polar carboxyl group, thereby increasing the volatility and improving the chromatographic behavior of the compound. restek.com The formation of fatty acid methyl esters (FAMEs) is a standard procedure in lipid analysis and is equally applicable to aromatic carboxylic acids like this compound. restek.comseafdec.org

A widely used and effective reagent for this transformation is a solution of boron trifluoride in methanol (BF3-methanol), typically at a concentration of 10-14%. restek.comsigmaaldrich.com This reagent serves as a Lewis acid catalyst for the esterification reaction. The procedure generally involves heating the carboxylic acid with the BF3-methanol reagent under relatively mild conditions. restek.com This method is favored for its speed and efficiency, often requiring only about an hour of reaction time at temperatures around 50-60 °C. restek.com

The reaction is reversible, and the presence of water can hinder the reaction from reaching completion. sigmaaldrich.com Therefore, anhydrous conditions are preferred, and sometimes a water scavenger is added to drive the equilibrium toward the formation of the methyl ester product. sigmaaldrich.com While effective, care must be taken as prolonged heating or high temperatures with BF3-methanol can sometimes lead to the degradation of unsaturated compounds or the formation of artifacts. nih.govresearchgate.net However, for many free fatty acids and other carboxylic acids, it is considered a reliable method that can prevent the artificial isomerization of double bonds. nih.gov

Table 2: Methyl Esterification of this compound

Reagent/MethodTypical ConditionsMechanismNotes
Boron trifluoride-methanol (BF3-methanol)Heat sample with 10-14% BF3-methanol at 50-100°C for 30-60 minutes. restek.comseafdec.orgsigmaaldrich.comBF3 acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol. sigmaaldrich.comA rapid and quantitative method. Anhydrous conditions are crucial for high yields. restek.comsigmaaldrich.com

Design and Synthesis of Analogs for Structure-Activity Relationship Investigations

The design and synthesis of analogs of a lead compound are fundamental to structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the this compound structure, researchers can identify key functional groups and structural features responsible for a particular biological effect. These insights are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential therapeutic agent. nih.govnih.gov

For this compound, SAR investigations could involve modifications at three primary locations: the carboxylic acid group, the benzene (B151609) ring, and the 3-methyl-3-butenyl side chain.

Modification of the Carboxylic Acid Group: The acidic proton can be replaced, or the entire group can be converted into other functional groups such as esters, amides, or tetrazoles. This explores the importance of the acidic nature and hydrogen-bonding capability of the carboxylate.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, or nitro groups) at different positions on the benzene ring can probe the electronic and steric requirements for activity.

Alteration of the Isoprenoid Side Chain: The 3-methyl-3-butenyl group offers several modification possibilities. The double bond could be saturated, epoxidized, or moved to a different position. The length of the chain could be extended or shortened, and the methyl group could be altered or removed.

Such synthetic efforts provide a library of related compounds whose biological activities can be compared to that of the parent molecule. For instance, studies on other benzoic acid derivatives have shown that converting the carboxylic acid to a cinnamic or phenylpropionic acid derivative can significantly alter biological activity. nih.gov Similarly, the addition of even a small methyl group can sometimes convert an agonist into an antagonist. nih.gov The synthesis of these analogs allows for the development of a comprehensive SAR model, guiding the rational design of more effective and specific molecules. nih.govresearchgate.net

Research Applications and Future Directions for 3 3 Methyl 3 Butenyl Benzoic Acid

Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis

The structural framework of 3-(3-methyl-3-butenyl)benzoic acid makes it a valuable synthon, or building block, for the construction of more complex molecules. In organic synthesis, compounds with multiple functional groups that can be selectively manipulated are highly prized. The benzoic acid moiety provides a handle for various chemical transformations, while the terminal alkene of the butenyl group allows for a different set of reactions. This dual reactivity is crucial for building molecular complexity.

Benzoic acid derivatives are foundational materials for creating phenols, which are critical structural units in numerous natural products and pharmaceutical agents. orgsyn.org The conversion of benzoic acids to phenols can be achieved through methods that avoid harsh conditions and transition metals, aligning with modern demands for greener and more efficient synthesis. orgsyn.org Furthermore, the synthesis of complex natural products, such as the prenylated benzoic acid Arieianal isolated from Piper arieianum, highlights the importance of this molecular class. acs.org The successful synthesis of Arieianal not only confirmed its structure but also established a viable chemical route that could be adapted to create novel, potentially more active analogs. acs.org

Related intermediates, such as 3-acyloxymethyl-3-butenyl carboxylates, serve as key electrophiles in coupling reactions to produce compounds like 4-alkyl-3-methylenebutyl carboxylates, which are useful as bioactive substances, including insect pheromones. google.com This underscores the utility of the 3-methyl-3-butenyl scaffold in preparing structurally intricate and functionally significant molecules. The ability to generate such intermediates with high selectivity and yield is a significant advantage over other synthetic methods. google.com

Utility in the Development of Biochemical Assays and Molecular Probes

While direct applications of this compound in biochemical assays are not yet widely documented, the broader class of benzoic acid derivatives serves as a valuable template for designing enzyme inhibitors and molecular probes. nih.gov Structure-based drug design has successfully utilized benzoic acid scaffolds to create potent inhibitors for enzymes like influenza neuraminidase. nih.govresearchgate.net In such studies, a library of derivatives is synthesized and tested to understand how different functional groups interact with the enzyme's active site, leading to the development of highly specific inhibitors. nih.gov

Similarly, prenylated compounds isolated from Piper species, including benzoic acid derivatives, have been evaluated for their antioxidant potential using biochemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test and chemiluminescence-based methods. nih.gov These assays are crucial for identifying and characterizing the ability of a compound to mitigate oxidative stress, which is implicated in numerous diseases. The prenylated hydroquinones and benzoic acids from Piper crassinervium were assessed for their capacity to inhibit lipid peroxidation in a liposomal membrane model, demonstrating their potential to protect biological membranes from damage. nih.gov The structural motif of this compound, therefore, presents a promising starting point for developing novel molecular probes to investigate enzymatic processes or to screen for antioxidant activity.

Exploration of Novel Pharmacological and Biotechnological Applications

A significant body of research points to the pharmacological potential of prenylated benzoic acids isolated from natural sources, particularly from the Piper genus. ijpsr.comresearchgate.net These compounds have demonstrated a range of biological activities, including anti-infective, antiparasitic, and cytotoxic effects. ijpsr.comresearchgate.net

Fractionation of extracts from Piper heterophyllum and Piper aduncum has yielded several prenylated benzoic acid derivatives with potent antiparasitic properties. nih.gov For instance, certain derivatives showed moderate activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma cruzi (the causative agent of Chagas disease). nih.gov Notably, 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid displayed potent and selective activity against Leishmania braziliensis, with an efficacy greater than the control drug pentamidine. nih.govresearchgate.net Other studies have identified new prenylated 4-hydroxy-benzoic acid derivatives from Piper hispidum with moderate cytotoxic activity against tumor cell lines. nih.gov

The biosynthetic pathways of complex natural products also offer insights into biotechnological applications. The antibiotic Novobiocin (B609625), for example, contains a 3-dimethylallyl-4-hydroxybenzoic acid moiety (ring A) as a key structural component. wikipedia.org The biosynthesis of this ring begins with prephenate from the shikimic acid pathway, which is then prenylated using dimethylallyl pyrophosphate (DMAPP). wikipedia.org Understanding these natural synthetic routes opens the door for metabolic engineering and biotechnological production of these valuable compounds. magtech.com.cnnih.gov The fungal metabolite 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), a known cell-cycle inhibitor, has been successfully produced via a practical synthetic method, demonstrating that both natural isolation and laboratory synthesis are viable routes to obtaining these pharmacologically relevant molecules. nih.gov

Pharmacological Activities of Selected Prenylated Benzoic Acid Derivatives
CompoundSource OrganismObserved ActivityIC₅₀ ValueTarget Organism/Cell Line
3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acidPiper speciesAntiparasitic (Leishmanicidal)6.5 µg/mLLeishmania braziliensis
4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acidPiper speciesAntiparasitic (Trypanocidal)16.5 µg/mLTrypanosoma cruzi
3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acidPiper speciesAntiparasitic (Antiplasmodial)3.2 µg/mLPlasmodium falciparum
4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA)Curvularia sp. KF119Cell-cycle inhibitionNot specifiedHeLa cells

Potential in Agricultural and Chemical Ecology Applications (e.g., as "Green Insecticides")

The defensive chemicals produced by plants against herbivores and pathogens are a promising source of environmentally friendly agrochemicals. Prenylated benzoic acids from the Piper genus are a prime example, exhibiting significant insecticidal and antiherbivore properties that position them as potential "green insecticides." researchgate.net

Bioassay-guided fractionation of extracts from Piper guanacastensis identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as the major insecticidal component against the mosquito larvae of Aedes atropalpus. researchgate.netnih.gov This compound demonstrated noteworthy potency, highlighting its potential for development as a natural pesticide for vector control. researchgate.net Similarly, studies on compounds isolated from Piper kelleyi showed that low concentrations of its prenylated benzoic acid derivatives significantly reduced the fitness of the generalist caterpillar Spodoptera exigua. nih.govresearchgate.netacs.org These antiherbivore effects manifested as increased larval development time and reduced pupal mass, an indicator of lower adult fecundity. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-(3-Methyl-3-butenyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step process involving palladium-catalyzed cross-coupling reactions is often employed for substituted benzoic acids. For example, Suzuki-Miyaura coupling (using aryl halides and boronic acids) is effective for introducing aryl/alkenyl groups. Optimize conditions by:
  • Catalyst Selection : Use PdCl₂ with ligands (e.g., triphenylphosphine) to enhance reactivity .
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Reactions at 80–100°C balance yield and side-product formation .
    Table 1 : Comparison of Synthetic Methods
MethodYield (%)Key ConditionsReference
Suzuki Coupling75–85PdCl₂, DMF, 80°C
Acid-Catalyzed Alkylation60–70H₂SO₄, reflux

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • LC-MS : Provides qualitative/quantitative analysis of the compound and its metabolites. Use electrospray ionization (ESI) in negative ion mode for enhanced sensitivity .
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with reference spectra from databases like NIST .
  • X-ray Crystallography : Resolve stereochemistry by analyzing crystal structures, particularly for derivatives with complex substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) during characterization?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas by matching exact masses (e.g., ±0.001 Da tolerance) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) to identify structural anomalies .

Q. What strategies improve the yield of palladium-catalyzed cross-coupling reactions for this compound?

  • Methodological Answer :
  • Ligand Optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance and enhance catalyst turnover .
  • Microwave-Assisted Synthesis : Shorten reaction times (10–30 min) while maintaining yields >80% .
  • Post-Reaction Workup : Use solid-phase extraction (SPE) to isolate the product from Pd residues, minimizing purification losses .

Q. How does the steric bulk of the 3-methyl-3-butenyl group influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer :
  • Steric Maps : Generate 3D conformational models (e.g., using Avogadro) to predict steric clashes during nucleophilic substitution.
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., THF vs. toluene) to assess substituent effects on activation energy .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in cell-based assays for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to rule out assay variability.
  • Metabolic Stability Testing : Use hepatic microsomes to determine if rapid degradation explains inconsistent activity .
  • Structural-Activity Relationship (SAR) : Correlate substituent electronic profiles (Hammett σ values) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.